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molecular formula C13H28N2O B1362651 n-Dodecylurea CAS No. 2158-09-0

n-Dodecylurea

Cat. No. B1362651
M. Wt: 228.37 g/mol
InChI Key: WRNOAELBRPKVHC-UHFFFAOYSA-N
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Patent
US05043444

Procedure details

250 g of urea were continuously introduced into a decomposer in the course of 2 hours. The pyrolysis gases were introduced into a melt of 1200 g of dodecylamine at a temperature of 80 to 90° C. After completion of the reaction, the excess dodecylamine was distilled off in vacuo and the residue was recrystallized from chloroform. 598.9 g, i.e. 63% of theory, of dodecylurea having a melting point of 105 to 107° C were obtained in this way.
Name
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
1200 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].[CH2:5](N)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>>[CH2:16]([NH:1][C:2]([NH2:4])=[O:3])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH3:5]

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
1200 g
Type
reactant
Smiles
C(CCCCCCCCCCC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the excess dodecylamine was distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from chloroform

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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